molecular formula C12H15NO2S B3048202 1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 160750-61-8

1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B3048202
CAS No.: 160750-61-8
M. Wt: 237.32 g/mol
InChI Key: PMVIQZQKFARAAA-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic organic compound. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The compound is substituted with a methyl group at the 3-position and a sulfonyl group attached to a 4-methylphenyl group at the 1-position. This structure imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of a pyrrole derivative with a sulfonyl chloride. One common method includes the following steps:

    Starting Material: 3-methylpyrrole.

    Reaction with Sulfonyl Chloride: The 3-methylpyrrole is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its sulfonyl and pyrrole moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-chlorophenyl)sulfonyl]-: Similar structure but with a chlorine substituent.

    1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-fluorophenyl)sulfonyl]-: Similar structure but with a fluorine substituent.

    1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-bromophenyl)sulfonyl]-: Similar structure but with a bromine substituent.

Uniqueness

1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the 4-methylphenyl sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-10-3-5-12(6-4-10)16(14,15)13-8-7-11(2)9-13/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVIQZQKFARAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465837
Record name 1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160750-61-8
Record name 1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-
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1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-
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1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-
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1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-
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1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-
Reactant of Route 6
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